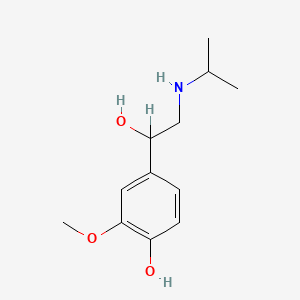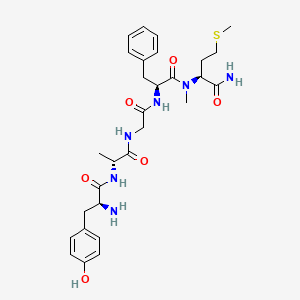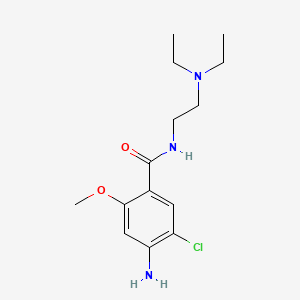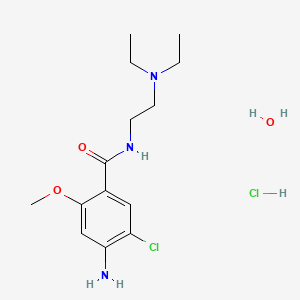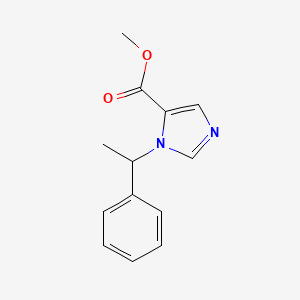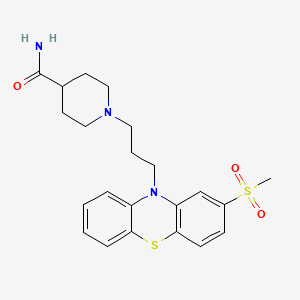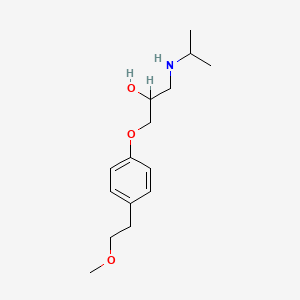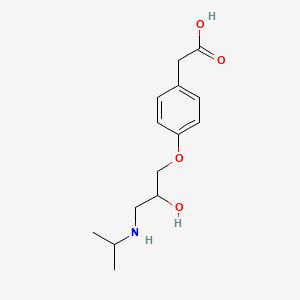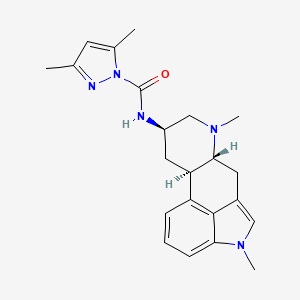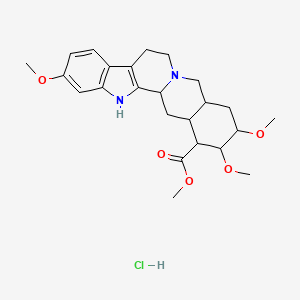
Midostaurin
Overview
Description
PKC412, also known as midostaurin, is a multikinase inhibitor that was initially developed as a protein kinase C inhibitor. It has since been found to inhibit a variety of kinases, including fms-like tyrosine kinase 3, vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and stem cell factor receptor. PKC412 is used in the treatment of acute myeloid leukemia with fms-like tyrosine kinase 3 mutations and advanced systemic mastocytosis .
Mechanism of Action
Target of Action
Midostaurin, also known as PKC412, is a multi-targeted protein kinase inhibitor . Its main targets include the kinase domain receptor, vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), stem cell factor receptor c-KIT, and both mutated and wild-type Fms-like tyrosine kinase 3 (FLT3) kinases .
Mode of Action
This compound works by binding to the catalytic domain of these kinases, inhibiting their activity . This inhibition disrupts the downstream signaling pathways of these kinases, leading to growth arrest and enhanced apoptosis . This compound also upregulates endothelial nitric oxide synthase (eNOS) gene expression .
Biochemical Pathways
The inhibition of these kinases by this compound affects multiple biochemical pathways. For instance, the inhibition of FLT3 disrupts the signaling pathway that promotes the proliferation and survival of leukemia cells . Similarly, the inhibition of c-KIT, a receptor tyrosine kinase, disrupts the signaling pathways that drive the growth of mast cells, which are overproduced in systemic mastocytosis .
Result of Action
The inhibition of these kinases by this compound has shown to have significant effects on disease progression. In acute myeloid leukemia (AML) patients with FLT3 mutations, treatment with this compound has been shown to improve overall survival by 23% . In patients with advanced systemic mastocytosis, this compound has demonstrated a high rate of durable responses .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of specific genetic mutations, such as FLT3 mutations in AML patients, can enhance the drug’s effectiveness . Additionally, the drug’s effectiveness can be influenced by the patient’s overall health status and the presence of other medical conditions.
Biochemical Analysis
Biochemical Properties
Midostaurin plays a significant role in biochemical reactions by inhibiting multiple kinases, including protein kinase C (PKC) subtypes α, β, and γ, as well as FLT3, c-Kit, and VEGFR1/2 . These interactions disrupt essential cell processes, thereby inhibiting cancer cell growth and proliferation. This compound also upregulates endothelial nitric oxide synthase (eNOS) gene expression .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It induces cell cycle arrest in the G2/M phase and promotes apoptosis in cancer cells . Additionally, this compound influences cell signaling pathways by inhibiting the activation of MAPK and c-fos transcription . These actions result in the suppression of cell growth and proliferation, particularly in cancerous cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding sites of target kinases, thereby inhibiting their autophosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways, leading to growth arrest and apoptosis in cancer cells. This compound’s ability to inhibit multiple kinases makes it a potent anti-cancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its inhibitory activity over extended periods . Long-term studies have shown that this compound can lead to sustained suppression of cancer cell growth and prolonged survival in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as nausea, vomiting, and lymphocytopenia have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is extensively metabolized by the enzyme CYP3A4 to form two major active metabolites, CGP52421 and CGP62221 . These metabolites retain inhibitory activity against target kinases, contributing to the overall therapeutic effects of this compound. The compound’s metabolism also involves interactions with other enzymes and cofactors, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its therapeutic efficacy. This compound’s distribution is also influenced by its binding to plasma proteins, which can impact its bioavailability and activity.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is known to localize to the Golgi apparatus and endoplasmic reticulum, where it exerts its inhibitory effects on target kinases . This localization is directed by specific targeting signals and post-translational modifications, ensuring that this compound reaches its intended sites of action within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: PKC412 is synthesized through a series of chemical reactions starting from staurosporine, an indolocarbazole alkaloid. The synthesis involves the benzoylation of staurosporine to form N-benzoyl-staurosporine, followed by further modifications to introduce the desired functional groups .
Industrial Production Methods: Industrial production of PKC412 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents like dimethyl sulfoxide and ethanol, with careful control of temperature and reaction times to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: PKC412 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
PKC412 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cell proliferation, apoptosis, and angiogenesis.
Medicine: Approved for the treatment of acute myeloid leukemia with fms-like tyrosine kinase 3 mutations and advanced systemic mastocytosis.
Industry: Utilized in the development of new therapeutic agents and in drug discovery research.
Comparison with Similar Compounds
Sorafenib: Another multikinase inhibitor with activity against fms-like tyrosine kinase 3, vascular endothelial growth factor receptor, and platelet-derived growth factor receptor.
Sunitinib: Inhibits similar targets, including vascular endothelial growth factor receptor and platelet-derived growth factor receptor.
Uniqueness of PKC412: PKC412 is unique in its ability to inhibit a broad range of kinases, making it effective against multiple types of cancer. Its specific inhibition of fms-like tyrosine kinase 3 mutations in acute myeloid leukemia sets it apart from other kinase inhibitors .
Properties
Key on ui mechanism of action |
It potently inhibits multiple receptor tyrosine kinases. Midostaurin and its major active metabolites CGP62221 and CGP52421 inhibit the activity of protein kinase C alpha (PKCalpha), VEGFR2, KIT, PDGFR and WT and/or mutant FLT3 tyrosine kinases. Inhibition of FLT3 receptor signalling cascades induces apoptosis of target leukemia cells expressing target receptors and mast cells, in addition to its antiproliferative activity toward multiple cancer cell lines. Midostaurin also interacts with organic anion transporter (OATP) 1A1 and multidrug resistance protein (MRP)-2 according to preliminary in vitro studies. |
|---|---|
CAS No. |
120685-11-2 |
Molecular Formula |
C35H30N4O4 |
Molecular Weight |
570.6 g/mol |
IUPAC Name |
N-[(2S,3R,4R,6S)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25-,26+,32-,35+/m1/s1 |
InChI Key |
BMGQWWVMWDBQGC-AKZXJVOYSA-N |
SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
Appearance |
Solid powder |
melting_point |
235-260 |
Key on ui other cas no. |
120685-11-2 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
<1mg/mL |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4'-N-benzoyl staurosporine 4'-N-benzoylstaurosporine benzoylstaurosporine CGP 41 251 CGP 41251 CGP-41251 midostaurin N-((9S,10R,11R,13R)-10-methoxy-9-methyl-1-oxo-2,3,10,11,12,13-hexahydro-9,13-epoxy-1H,9H-diindolo(1,2,3-GH:3',2',1'-lm)pyrrolo(3,4-j)(1,7)benzodiazonin-11-yl)-n-methylbenzamide PKC 412 PKC-412 PKC412 Rydapt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


